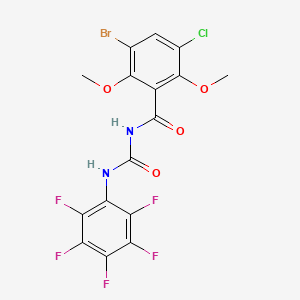

N-(3-bromo-5-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Description

N-(3-bromo-5-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic urea derivative characterized by a halogen-rich benzoyl group (3-bromo-5-chloro-2,6-dimethoxy) and a pentafluorophenyl moiety. This compound is structurally analogous to benzoylurea pesticides, which inhibit chitin synthesis in arthropods . Its design leverages halogenation (Br, Cl) and methoxy groups to enhance binding affinity and environmental stability, while the pentafluorophenyl group likely improves lipophilicity and metabolic resistance .

Properties

IUPAC Name |

3-bromo-5-chloro-2,6-dimethoxy-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClF5N2O4/c1-28-13-4(17)3-5(18)14(29-2)6(13)15(26)25-16(27)24-12-10(22)8(20)7(19)9(21)11(12)23/h3H,1-2H3,(H2,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBPMOUGSVOXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClF5N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromo-5-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

- Molecular Formula : C16H9BrClF5N2O4

- Molecular Weight : 503.60 g/mol

- CAS Number : 680579-33-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth and angiogenesis. Studies indicate that it can interfere with the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

- Antioxidant Properties : It has been found to scavenge free radicals, thereby reducing oxidative stress within cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from in vitro assays:

| Cell Line | IC50 (µM) | Treatment Duration (h) | % Viability at 20 µM |

|---|---|---|---|

| MCF-7 (Breast) | 8.47 | 72 | 15.05 |

| HeLa (Cervical) | 9.22 | 72 | 21.64 |

| Jurkat (Leukemia) | 4.64 | 72 | 6.01 |

These results indicate that the compound's effectiveness increases with prolonged exposure to cancer cells.

In Vivo Studies

In vivo studies utilizing models such as the chick chorioallantoic membrane (CAM) assay have illustrated the compound's potential to inhibit angiogenesis and tumor growth significantly. The results suggest that the compound may effectively reduce blood vessel formation in tumor tissues.

Case Studies

- Breast Cancer Model : In a recent study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability over time.

- Leukemia Model : Another study focused on Jurkat cells revealed that the compound exhibited potent growth inhibition compared to standard chemotherapy agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 40 µg/mL |

These findings suggest that this compound possesses notable antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound belongs to the benzoylurea class, sharing a core structure with insecticides such as teflubenzuron, hexaflumuron, and novaluron (). Key structural and functional comparisons are summarized below:

Key Findings :

- The target compound’s bromine substitution (uncommon in commercial benzoylureas) may enhance binding to arthropod chitin synthase due to its larger atomic radius and polarizability compared to Cl or F .

- The pentafluorophenyl group mirrors strategies in pharmaceuticals (e.g., Batabulin ; ) to boost metabolic stability, though its role in pesticides remains underexplored .

Functional Comparisons

- Efficacy : While teflubenzuron and hexaflumuron exhibit broad-spectrum activity, the target compound’s bromine and methoxy groups may narrow its target range to pests with specific enzyme conformations.

- Environmental Persistence: Heavier halogens (Br, Cl) typically increase environmental half-life compared to fluorine-rich analogues like novaluron .

- Toxicity Profile : Methoxy groups may reduce mammalian toxicity compared to fully halogenated derivatives, though bromine could raise ecotoxicological concerns.

Pharmacological Analogues

Batabulin (), a pentafluorophenyl sulfonamide anticancer agent, shares the target compound’s fluorinated aryl group but differs in backbone (sulfonamide vs. urea). This highlights divergent applications of fluorinated motifs:

Q & A

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Solutions :

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane).

- Byproduct Management : Optimize stoichiometry to minimize diurea formation.

- Process Analytics : Implement inline FTIR to monitor reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.